N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a synthetic small molecule featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-methylpiperidinyl group at position 8 and an acetamide-linked 3,4-dimethylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-5-4-9-25(12-14)19-20-24-27(21(29)26(20)10-8-22-19)13-18(28)23-17-7-6-15(2)16(3)11-17/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMHMRDPMDQBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Influence on Molecular Weight : The presence of bulkier groups (e.g., benzylpiperazinyl in ) increases molecular weight compared to simpler substituents like 3-methylpiperidinyl.
- Phenyl Group Variations : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to 3-isopropylphenyl or 3-(methylsulfanyl)phenyl , affecting membrane permeability.
- Piperidine vs. Piperazine : The 3-methylpiperidinyl group (saturated 6-membered ring) in the target compound may confer distinct conformational flexibility compared to piperazinyl analogs (e.g., ), influencing receptor binding.
Antimicrobial Activity
Compounds with amino substitutions at position 8 (e.g., ) exhibit enhanced antimicrobial activity, likely due to improved hydrogen-bonding interactions with bacterial targets . In contrast, the target compound’s 3-methylpiperidinyl group may prioritize selectivity for eukaryotic enzymes (e.g., kinases) over prokaryotic targets.
Kinase Inhibition Potential
Triazolo-pyrazines with arylacetamide side chains demonstrate kinase inhibitory activity. For example, derivatives with 4-methoxyphenyl groups (e.g., ) show moderate inhibition of tyrosine kinases, while the target compound’s 3,4-dimethylphenyl group could modulate steric interactions in the ATP-binding pocket .
Computational Docking and Binding Affinity
AutoDock Vina studies () predict that the 3-methylpiperidinyl group in the target compound forms hydrophobic interactions with residues in the kinase catalytic cleft, while the 3,4-dimethylphenyl moiety stabilizes the binding via π-π stacking. Comparatively, the 3-(methylsulfanyl)phenyl analog may exhibit weaker binding due to sulfur’s electronegativity disrupting hydrophobic packing.
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